molecular formula C29H31N5O2 B2556525 N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351810-56-4

N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No. B2556525
M. Wt: 481.6
InChI Key: XNIIEQFOKYEXBN-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. The name you’ve provided suggests that this compound contains a piperidine ring and a pyridine ring, both common motifs in organic chemistry.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, possibly including mechanisms and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antitubercular Activity

N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated significant in vitro antitubercular activity against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. These compounds, through modifications of the isoniazid structure, exhibited MIC values comparable to or better than those of standard drugs like ethambutol and rifampicin, highlighting their potential in the design of new antitubercular agents (Asif, 2014).

Interaction with Cytochrome P450 Isoforms

The complex interaction of chemicals with cytochrome P450 (CYP) enzymes in human liver microsomes is crucial for drug metabolism and drug-drug interactions. Studies on the selectivity and potency of chemical inhibitors for CYP isoforms, including compounds with structural similarities to N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide, are essential for predicting adverse interactions and optimizing therapeutic efficacy (Khojasteh et al., 2011).

DNA Interaction and Topoisomerase Inhibition

The minor groove binder Hoechst 33258 and its analogues, which share structural features with the chemical , are known for their strong affinity to the minor groove of double-stranded DNA, particularly at AT-rich sequences. These compounds are used in various applications, including as radioprotectors, topoisomerase inhibitors, and tools in cell biology for chromosome and nuclear staining. This indicates the potential utility of similar structures in understanding DNA interactions and designing drugs targeting DNA or related enzymes (Issar & Kakkar, 2013).

Therapeutic Potency of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, a core component of the compound , is recognized for its ability to bind with various enzymes and receptors due to its structural features, including pyridine type nitrogen atoms. This interaction facilitates a broad spectrum of bioactivities, making 1,3,4-oxadiazole derivatives valuable in medicinal chemistry for the treatment of numerous diseases, including antimicrobial, anticancer, and anti-inflammatory conditions. This highlights the significance of compounds with the 1,3,4-oxadiazole ring in drug development (Verma et al., 2019).

Safety And Hazards

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Future Directions

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I hope this general information is helpful! If you have more specific questions about this compound or another one, feel free to ask!


properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O2/c1-3-21-8-10-22(11-9-21)19-31-28(35)24-14-17-34(18-15-24)27-25(5-4-16-30-27)29-32-26(33-36-29)23-12-6-20(2)7-13-23/h4-13,16,24H,3,14-15,17-19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIEQFOKYEXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

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